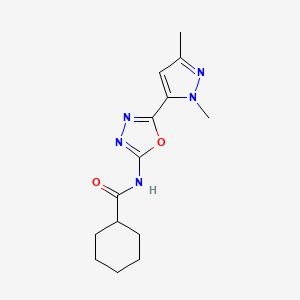![molecular formula C12H18ClN3O2 B2361517 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one CAS No. 2411287-79-9](/img/structure/B2361517.png)
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. It is also known by its chemical name 'CEPM'. CEPM is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Mechanism Of Action
The mechanism of action of CEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CEPM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation. CEPM has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. CEPM has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. In addition, CEPM has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
CEPM has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its properties are well-known. However, there are also limitations to using CEPM in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Future Directions
There are several future directions for the study of CEPM. One area of research could focus on its potential use in cancer treatment. Further studies could investigate the mechanism of action of CEPM and identify its targets in cancer cells. Another area of research could focus on its potential use in treating Alzheimer's disease. Further studies could investigate the effects of CEPM on beta-amyloid aggregation and identify its targets in the brain. Overall, the study of CEPM has the potential to lead to the development of new treatments for cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of CEPM involves the reaction of 2-chloro-1-propanone with 1-ethyl-4-(2-morpholin-4-yl-ethyl)-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The synthesis method of CEPM has been well-established, and the compound is readily available for research purposes.
Scientific Research Applications
CEPM has been widely used in scientific research due to its unique properties. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. CEPM has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-16-7-10(6-14-16)11-8-15(4-5-18-11)12(17)9(2)13/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVUBPQABOVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)

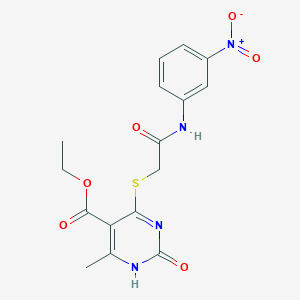
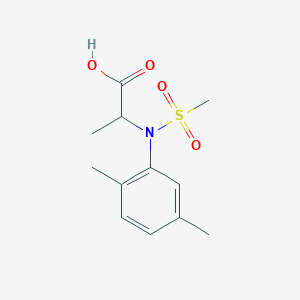
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

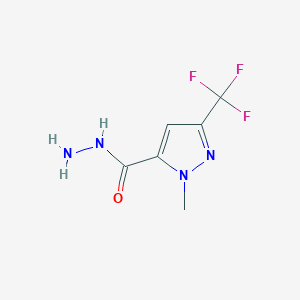
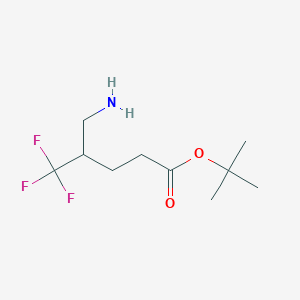

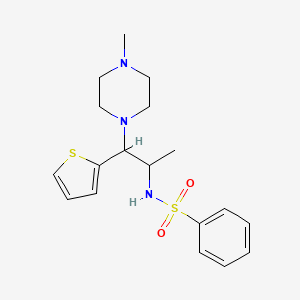
![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)
